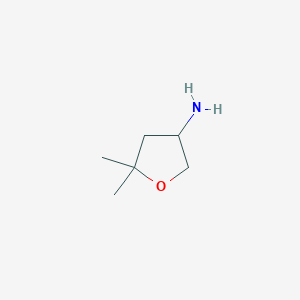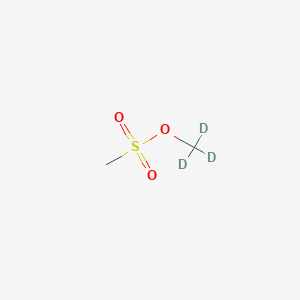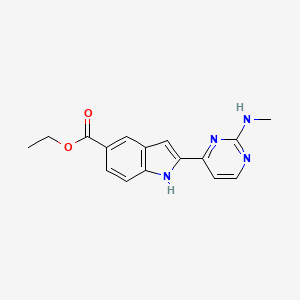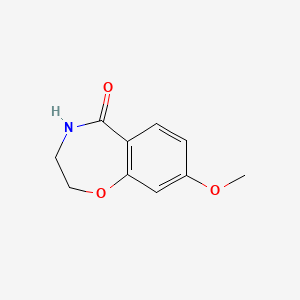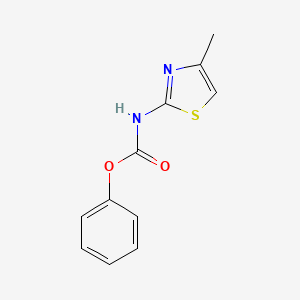
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole
Übersicht
Beschreibung
“2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Wissenschaftliche Forschungsanwendungen
Topoisomerase Inhibitors
Benzoxazole derivatives, including those similar to 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole, have been identified as potential eukaryotic DNA topoisomerase II inhibitors. These compounds can inhibit topoisomerase II at various concentrations, with some derivatives showing higher activity than standard drugs like etoposide (Pınar et al., 2004).
Photochromic Properties
Research into benzoxazole derivatives also includes studies on their photochromic properties. For example, specific substitutions in the benzoxazole structure can lead to the formation of photoinduced forms such as azamerocyanine, indicating potential applications in the field of photochemistry (Zakhs et al., 2001).
Antimicrobial Activity
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate a broad spectrum of activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Balaswamy et al., 2012); (Ertan-Bolelli et al., 2016).
Vibrational Spectroscopy
In the field of spectroscopy, studies have been conducted on the vibrational spectroscopic properties of benzoxazole derivatives. These studies, which include ab initio calculations, are crucial for understanding the molecular structure and characteristics of these compounds (Mary et al., 2008).
Apoptosis Induction in Tumor Cells
Some benzoxazole derivatives have been investigated for their ability to induce apoptosis and inhibit resistance in tumor cells. This research is significant in the context of cancer treatment and understanding how certain compounds can affect tumor cell survival (Varga et al., 2005).
Anthelmintic Activity
Research into the anthelmintic activity of benzoxazole derivatives has demonstrated that these compounds can be effective against parasites. Molecular docking studies have been used to understand their interaction with target proteins like β-tubulin, providing insights into their potential as anthelmintic agents (Satyendra et al., 2015).
Structural Analysis
Studies on the structural aspects of benzoxazole derivatives, such as the analysis of their molecular conformations and interactions, have been conducted to better understand their properties and potential applications (Centore et al., 2013).
Wirkmechanismus
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been found to exhibit a wide spectrum of pharmacological activities . They have been used as intermediates for the preparation of new biological materials .
Mode of Action
Benzoxazole derivatives are known to interact with various biological receptors in the human body . This interaction is facilitated by their bicyclic planar structure, which allows them to easily interact with biological receptors .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities . For instance, some benzoxazole derivatives have shown significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole . Other derivatives have demonstrated anticancer activity in comparison to 5-fluorouracil .
Biochemische Analyse
Biochemical Properties
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities . The interactions between this compound and these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can impact cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, benzoxazole derivatives are metabolized by liver enzymes, which convert them into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to certain organelles or compartments, where it exerts its effects. The distribution of this compound can also influence its accumulation and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, benzoxazole derivatives have been found to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound can impact its efficacy and potential side effects.
Eigenschaften
IUPAC Name |
2-ethyl-7-methyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQONDGUURDUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


